molecular formula C9H15Cl2N3 B2657906 2-(Piperidin-2-yl)pyrimidine dihydrochloride CAS No. 2089277-82-5

2-(Piperidin-2-yl)pyrimidine dihydrochloride

Cat. No.: B2657906
CAS No.: 2089277-82-5
M. Wt: 236.14
InChI Key: HHGKXQMBQXWACQ-UHFFFAOYSA-N
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Description

2-(Piperidin-2-yl)pyrimidine dihydrochloride (CAS 2089277-82-5) is a valuable nitrogen-containing heterocyclic compound with the molecular formula C9H15Cl2N3 and a molecular weight of 236.14 g/mol . This chemical serves as a key scaffold and advanced building block in medicinal chemistry and drug discovery research. The core structure combines a piperidine ring with a pyrimidine heterocycle, a privileged scaffold found in numerous biomolecules and clinically used drugs . Pyrimidine derivatives are recognized for their diverse biological activities and are frequently employed in the synthesis of novel compounds with potential antioxidant, anti-inflammatory, and anticancer properties . Recent scientific literature highlights the use of analogous piperidine pyrimidine hybrids in the design and synthesis of novel compounds studied for their lipid peroxidation inhibition and potent lipoxygenase (LOX) inhibitory activity, with some derivatives demonstrating IC50 values in the low micromolar range . Furthermore, pyrimidine-based compounds are extensively investigated for a broad spectrum of other therapeutic applications, including as anti-infectives and anticancer agents . As a building block, this compound offers researchers a versatile intermediate for further chemical modification and hybridization. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-piperidin-2-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3.2ClH/c1-2-5-10-8(4-1)9-11-6-3-7-12-9;;/h3,6-8,10H,1-2,4-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGKXQMBQXWACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089277-82-5
Record name 2-(piperidin-2-yl)pyrimidine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-2-yl)pyrimidine dihydrochloride typically involves the reaction of piperidine with pyrimidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by the addition of pyrimidine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-2-yl)pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce piperidine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Anti-Fibrotic Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 2-(piperidin-2-yl)pyrimidine dihydrochloride, in treating fibrosis. A significant investigation demonstrated that certain pyrimidine derivatives exhibited superior anti-fibrotic activities compared to established treatments like Pirfenidone. Specifically, compounds derived from this class showed effective inhibition of collagen expression in hepatic stellate cells, indicating their potential as novel anti-fibrotic agents .

1.2 Anti-HIV Properties

The compound has also been explored for its anti-HIV activity. Research into piperidine-substituted pyrimidines has revealed their effectiveness against various strains of HIV-1, including those resistant to existing therapies. For instance, certain derivatives were found to exhibit potent inhibitory effects on HIV-1 reverse transcriptase, a critical enzyme for viral replication. The structure-activity relationship studies indicated that modifications to the piperidine moiety significantly enhanced antiviral potency and reduced toxicity profiles .

Synthetic Chemistry Applications

2.1 Drug Design and Development

Pyrimidine derivatives are integral to drug design due to their ability to interact with various biological targets. The synthesis of this compound allows for the exploration of new chemical entities that can be optimized for specific therapeutic effects. The compound serves as a scaffold for further modifications aimed at improving bioavailability and efficacy against targeted diseases .

2.2 Molecular Docking Studies

Molecular docking studies involving this compound have provided insights into its binding affinities and interactions with biological targets. Such studies are crucial for understanding the mechanism of action at a molecular level and guiding the design of more effective drugs .

Case Studies

Study Focus Findings
Study on Anti-Fibrotic ActivityEvaluated various pyrimidine derivativesCompounds showed better IC50 values than Pirfenidone; effective collagen inhibition in vitro
Anti-HIV ResearchInvestigated piperidine-substituted pyrimidinesIdentified compounds with strong activity against wild-type and drug-resistant HIV strains
Synthesis and CharacterizationDeveloped new synthetic routes for pyrimidine derivativesHighlighted the versatility of piperidine moieties in enhancing pharmacological properties

Mechanism of Action

The mechanism of action of 2-(Piperidin-2-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(Piperidin-3-yl)pyrimidine Dihydrochloride
  • Molecular Formula : C₉H₁₅Cl₂N₃ (identical to the target compound).
  • Key Difference : The piperidine ring is attached to the pyrimidine at the 3-position instead of the 2-position.
  • Impact : Positional isomerism alters electronic distribution and steric interactions. For example, the 3-isomer exhibits reduced solubility in polar solvents compared to the 2-isomer due to differences in hydrogen-bonding capacity ().
2-(Piperazin-1-yl)pyrimidine Dihydrochloride
  • Molecular Formula : C₈H₁₄Cl₂N₄.
  • Key Difference : The piperidine ring is replaced with a piperazine (six-membered ring with two nitrogen atoms).
  • Impact : The additional nitrogen in piperazine increases basicity (pKa ~9.5 vs. piperidine’s ~11), influencing receptor-binding affinity. This analog is reported as an impurity in Buspirone Hydrochloride synthesis ().

Substituent-Modified Analogs

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine Hydrochloride
  • Molecular Formula : C₁₁H₁₄ClN₅O.
  • Key Difference : Incorporation of a 1,2,4-oxadiazole ring at the pyrimidine’s 5-position.
  • Impact: The oxadiazole group introduces enhanced π-π stacking interactions with aromatic amino acids in target proteins, improving binding specificity ().
2-(Piperidin-2-yl)-5-(Trifluoromethyl)pyrimidine
  • Molecular Formula : C₁₀H₁₁F₃N₃ (free base).
  • Key Difference : A trifluoromethyl (-CF₃) group replaces a hydrogen at the pyrimidine’s 5-position.
  • Impact : The electron-withdrawing -CF₃ group increases metabolic stability by reducing oxidative degradation in vivo ().

Functional Group Variations

2-(4,6-Dimethylpyrimidin-2-yl)ethanamine Dihydrochloride
  • Molecular Formula : C₈H₁₆Cl₂N₄.
  • Key Difference : Ethylamine side chain and methyl groups at the pyrimidine’s 4- and 6-positions.
  • Impact : Methylation enhances lipophilicity (logP ~1.8 vs. ~0.5 for the parent compound), improving blood-brain barrier penetration ().
3-(Piperidin-2-yl)pyridine Hydrochloride
  • Molecular Formula : C₁₀H₁₅ClN₂.
  • Key Difference : Pyridine replaces pyrimidine.
  • Impact : Reduced hydrogen-bonding capacity due to fewer nitrogen atoms in the aromatic ring, leading to lower aqueous solubility ().

Comparative Data Table

Compound Name Molecular Formula Key Structural Feature Solubility (H₂O) logP Bioactivity Notes
2-(Piperidin-2-yl)pyrimidine diHCl C₉H₁₅Cl₂N₃ Piperidine at pyrimidine-2 High 0.5 Moderate kinase inhibition
2-(Piperidin-3-yl)pyrimidine diHCl C₉H₁₅Cl₂N₃ Piperidine at pyrimidine-3 Moderate 0.5 Lower receptor affinity
2-(Piperazin-1-yl)pyrimidine diHCl C₈H₁₄Cl₂N₄ Piperazine ring Very High -0.2 Impurity in Buspirone
2-[5-(Piperidin-2-yl)-oxadiazol]py HCl C₁₁H₁₄ClN₅O Oxadiazole substituent Low 1.2 High specificity for CNS targets

Key Research Findings

  • Positional Isomerism : The 2-position piperidine-pyrimidine linkage is critical for binding to serotonin receptors, while the 3-isomer shows negligible activity ().
  • Piperazine vs. Piperidine : Piperazine analogs exhibit higher solubility but lower membrane permeability due to increased polarity ().
  • Substituent Effects : Trifluoromethyl and oxadiazole groups improve metabolic stability and target engagement, respectively, but may introduce toxicity risks ().

Notes

  • Regulatory Status : Analogs like 2-(Piperazin-1-yl)pyrimidine diHCl are classified as pharmaceutical impurities and require strict quality control ().

Biological Activity

2-(Piperidin-2-yl)pyrimidine dihydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine group, which contributes to its unique chemical reactivity and biological activity. Its molecular formula is C10_{10}H13_{13}Cl2_2N4_4, with a molecular weight of approximately 252.14 g/mol.

Piperidine derivatives, including this compound, are known to interact with various biological targets, influencing multiple biochemical pathways. The compound has been studied for its potential as a JAK inhibitor , which can modulate cytokine signaling involved in various diseases, including autoimmune disorders and cancers .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Table 1: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Induction of apoptosis
U-937 (Leukemia)12.45Cell cycle arrest
A549 (Lung Cancer)18.30Inhibition of proliferation

Antiviral Activity

The compound has also shown promising antiviral properties, particularly against RNA viruses. Studies have indicated its efficacy in inhibiting viral replication through interference with viral entry mechanisms or replication processes .

Study on Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937). The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed that the compound induced apoptosis in these cell lines .

Study on Antiviral Properties

Another study focused on the antiviral effects of the compound against HIV and HCV. The results indicated that it effectively inhibited viral replication at low micromolar concentrations, suggesting potential as a therapeutic agent for viral infections .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(piperidin-2-yl)pyrimidine dihydrochloride, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution between 2-chloropyrimidine and piperidine under basic conditions. Key parameters include:

  • Solvent : Dimethylformamide (DMF) or ethanol for solubility and reactivity .
  • Base : Potassium carbonate or triethylamine to deprotonate piperidine and drive the reaction .
  • Post-reaction treatment : Acidification with hydrochloric acid to precipitate the dihydrochloride salt, achieving >90% purity after recrystallization .
  • Scalability : Batch reactors are standard for lab-scale synthesis, but continuous flow systems improve reproducibility for multi-gram preparations .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of analytical techniques:

  • HPLC : Quantify purity (>99% for most commercial batches) with a C18 column and UV detection at 254 nm .
  • NMR : Confirm substitution patterns (e.g., ¹H NMR peaks at δ 8.3–8.5 ppm for pyrimidine protons and δ 3.1–3.3 ppm for piperidine CH₂ groups) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak at m/z 178.1 (free base) and 250.1 (dihydrochloride) .

Q. What are the primary research applications of this compound in biological systems?

  • Enzyme inhibition : Acts as a scaffold for designing kinase inhibitors (e.g., AMPK or JAK3) due to its pyrimidine-piperidine motif .
  • Receptor binding studies : Used to probe GPCR or ion channel targets via structural analogs .
  • Chemical biology : Functionalized with fluorescent tags to track cellular uptake in live-cell imaging .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activity across studies?

Contradictions often arise from:

  • Salt form variability : Free base vs. dihydrochloride forms differ in solubility (e.g., dihydrochloride has higher aqueous solubility, impacting bioavailability) .
  • Impurity profiles : Trace intermediates (e.g., unreacted 2-chloropyrimidine) may confound bioactivity. Validate purity via LC-MS and compare against certified reference standards (e.g., USP/EP guidelines) .
  • Assay conditions : Adjust buffer pH (6.5–7.4) to account for hydrochloride salt dissociation .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

  • Protecting groups : Temporarily block the piperidine nitrogen with Boc to direct electrophilic substitution to the pyrimidine ring .
  • Catalytic systems : Pd/C or CuI-mediated coupling for arylations at the C4/C5 pyrimidine positions .
  • Solvent effects : Use polar aprotic solvents (e.g., DMSO) to enhance nucleophilic attack on the pyrimidine ring .

Q. How can researchers validate target engagement in cellular models using this compound?

  • Competitive binding assays : Co-treat with a fluorescent probe (e.g., TAMRA-labeled analogs) and quantify displacement via fluorescence polarization .
  • Knockdown/rescue experiments : Use siRNA to silence the target protein and assess restored function upon compound treatment .
  • Thermal shift assays : Monitor protein melting temperature shifts (~ΔTm ≥ 2°C) to confirm direct binding .

Q. What safety protocols are critical for handling this compound in live-cell experiments?

  • Exposure limits : Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves); LD₅₀ data suggest moderate toxicity (oral rat: 320 mg/kg) .
  • First aid : For accidental ingestion, administer activated charcoal and seek medical attention .
  • Storage : Keep in airtight containers at –20°C to prevent hygroscopic degradation .

Methodological Troubleshooting

Q. Why might a synthetic batch exhibit lower-than-expected yield, and how can this be corrected?

  • Incomplete reaction : Extend reaction time (>24 hrs) or increase temperature (80–100°C) to drive substitution .
  • Salt precipitation issues : Adjust HCl concentration during acidification (pH ≤ 2) or switch to ethanol for better crystallization .
  • Byproduct formation : Add a scavenger resin (e.g., polymer-bound carbonate) to remove excess piperidine .

Q. How should researchers address solubility challenges in in vivo studies?

  • Formulation : Use cyclodextrin complexes or PEG-based vehicles to enhance solubility in PBS .
  • Dose fractionation : Administer multiple lower doses to avoid precipitation in physiological buffers .

Comparative Analysis

Q. How does this compound compare to structural analogs like 2-(piperazin-1-yl)pyrimidine dihydrochloride in target selectivity?

  • Piperidine vs. piperazine : The piperidine moiety confers higher lipophilicity (clogP ~1.8 vs. ~1.2), improving membrane permeability but reducing solubility .
  • Binding affinity : Piperidine analogs show stronger inhibition of AMPK (IC₅₀ = 0.5 μM vs. 2.1 μM for piperazine derivatives) due to better fit in the hydrophobic pocket .

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